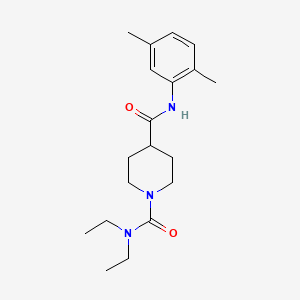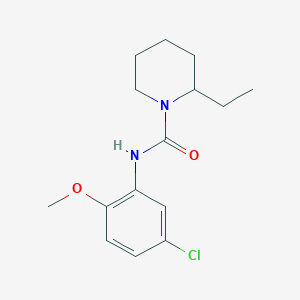![molecular formula C16H21NO2 B5326809 1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine](/img/structure/B5326809.png)
1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine, also known as MMMP, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields. MMMP is a piperidine derivative that has a methoxyphenylacryloyl group attached to its structure. This compound has shown promising results in scientific research, particularly in the fields of pharmacology and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine is not fully understood. However, studies have suggested that this compound may act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. This compound has also been shown to have an affinity for certain receptors in the brain, such as the mu-opioid receptor.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to have analgesic effects, which may be due to its ability to modulate the activity of certain neurotransmitters in the brain. This compound has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of certain pro-inflammatory cytokines. Additionally, this compound has been shown to have anticonvulsant effects, which may be due to its ability to modulate the activity of certain ion channels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine in lab experiments is its potential as a novel pharmacological agent. This compound has shown promising results in various studies, particularly in the field of pharmacology. Additionally, this compound has a relatively simple chemical structure, which makes it easier to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound may have toxic effects at high doses, which may limit its use in certain experiments.
Orientations Futures
There are numerous future directions for the study of 1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine. One potential direction is to further investigate its potential as a novel pharmacological agent. This compound has shown promising results in various studies, particularly in the field of pharmacology. Additionally, further studies could be conducted to better understand the mechanism of action of this compound. This could lead to the development of more effective treatments for various diseases. Another future direction is to investigate the potential use of this compound in drug delivery systems. This compound has a relatively simple chemical structure, which makes it a good candidate for use in drug delivery systems. Overall, the study of this compound has the potential to lead to significant advancements in various fields, particularly in the field of pharmacology.
Méthodes De Synthèse
The synthesis of 1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-methylpiperidine with 4-methoxyphenylacrylic acid in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure this compound.
Applications De Recherche Scientifique
1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of pharmacology. Studies have shown that this compound has potential as an analgesic, anti-inflammatory, and anticonvulsant agent. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(3-methylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-13-4-3-11-17(12-13)16(18)10-7-14-5-8-15(19-2)9-6-14/h5-10,13H,3-4,11-12H2,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHZHWXEVBHXJA-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-pyridinyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5326727.png)
![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5326740.png)
![methyl {2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-6-methoxyphenoxy}acetate](/img/structure/B5326741.png)
![N-cyclohexyl-N-[2-(1H-indol-3-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5326748.png)

![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5326776.png)
![ethyl 1-[2-(2,5-dichlorophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5326784.png)


![7-(4-methoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5326803.png)

![N-(2,3-dimethylphenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5326824.png)
![N-(4-acetylphenyl)-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5326831.png)
![1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5326834.png)